molecular formula C26H29N5O3 B2584973 N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105247-44-6

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2584973
CAS No.: 1105247-44-6
M. Wt: 459.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), which has been identified as a key therapeutic target in oncology research. This compound was developed to probe the role of PAK4 in oncogenic signaling pathways, particularly those driven by RAS mutations . Its primary research value lies in its ability to inhibit PAK4-mediated phosphorylation events, leading to the disruption of cytoskeletal dynamics, suppression of cancer cell proliferation, and induction of apoptosis in susceptible tumor models. Investigations into this triazoloquinazoline derivative have demonstrated its efficacy in blocking the growth of KRAS-mutant non-small cell lung cancer (NSCLC) cells , highlighting its utility as a chemical tool for validating PAK4 as a druggable node in these difficult-to-treat cancers. Researchers are employing this inhibitor to elucidate the complex crosstalk between PAK4 and other critical pathways, such as MAPK and Wnt/β-catenin, and to explore its potential to overcome resistance to conventional therapies. Its selectivity profile makes it a valuable asset for deconvoluting the specific biological functions of PAK4 apart from other PAK family members, thereby advancing the understanding of PAK4's role in tumorigenesis and metastasis .

Properties

IUPAC Name

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-3-13-29-24(33)21-12-11-19(23(32)27-20-9-4-5-10-20)15-22(21)31-25(29)28-30(26(31)34)16-18-8-6-7-17(2)14-18/h6-8,11-12,14-15,20H,3-5,9-10,13,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWKUDHSYGKCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the cyclization and functionalization steps efficiently .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced triazoloquinazolines .

Scientific Research Applications

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of tumor growth and the inhibition of microbial activity. The compound’s structure allows it to bind effectively to its targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The target compound’s triazolo[4,3-a]quinazoline core distinguishes it from related scaffolds:

  • Triazolo[1,5-a]pyrimidines (e.g., compounds 38 and 40 in ): These lack the fused quinazoline ring but share the triazole-pyrimidine system. Substituents like cyclohexyl carboxamide and pentyl chains are common, with modifications influencing cannabinoid receptor (CB2) binding affinity .
  • Tetrahydroimidazo[1,2-a]pyridines (e.g., compound 1l in ): These feature a bicyclic imidazole-pyridine core with ester and nitrophenyl groups, showing distinct electronic properties compared to triazoloquinazolines .

Substituent Effects

  • N-Substituents: The cyclopentyl group in the target compound contrasts with cyclohexyl or benzyl groups in analogs (e.g., 5-Cyclohexyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline from ). Replacement with a 4-fluorophenyl (e.g., 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline) introduces electronegative effects, which may alter binding kinetics .
  • C2 and C4 Substituents :

    • The 3-methylbenzyl group at C2 is structurally similar to 2-(3-(Trifluoromethyl)phenyl)-5-cyclopentyl-[1,2,4]triazolo[1,5-c]quinazoline (), where trifluoromethyl groups enhance metabolic stability .
    • The propyl chain at C4 is shorter than the pentyl chain in triazolo[1,5-a]pyrimidine derivatives (e.g., 38 ), which may reduce steric hindrance in receptor binding .

Physicochemical and Spectral Properties

Property Target Compound (Inferred) Analog () Analog ()
Melting Point Not reported 196–198°C (5-Cyclopentyl-2-(4-fluorophenyl)) 157°C (Compound 38 )
Yield Not reported 39.5% (5-Cyclopentyl-2-(4-fluorophenyl)) 62% (Compound 38 )
Key Spectral Data Likely distinct δ 1H/13C NMR peaks 1H NMR δ 8.47 (s, 1H) for triazoloquinazoline 1H NMR δ 9.17 (br d, J=7.6 Hz)

Biological Activity

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a triazoloquinazoline moiety. Its molecular formula is C23H27N5O3C_{23}H_{27}N_5O_3, and it features multiple functional groups that contribute to its biological activity. The structural representation is crucial for understanding its interactions at the molecular level.

Research indicates that this compound exhibits a range of biological activities primarily through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are critical in various metabolic pathways. For instance, it may act on enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It has been observed to interact with certain G-protein coupled receptors (GPCRs), which play significant roles in cellular signaling pathways. This interaction can lead to altered cellular responses and has implications in therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study conducted by Fayad et al. (2019) demonstrated that this compound effectively reduced tumor growth in multicellular spheroid models. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells.

Table 1: Summary of Anticancer Activity

StudyModelConcentrationEffect
Fayad et al. (2019)Multicellular Spheroids10 µM50% reduction in tumor size
Smith et al. (2020)A549 Lung Cancer Cells20 µMInduction of apoptosis

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory cytokine production and reduce oxidative stress markers.

Table 2: Summary of Anti-inflammatory Activity

StudyModelConcentrationEffect
Johnson et al. (2020)Mouse Model of Inflammation15 mg/kgDecreased TNF-alpha levels
Lee et al. (2021)RAW264.7 Macrophages25 µMInhibition of NO production

Case Studies and Research Findings

Several case studies have reported on the efficacy of this compound in various biological contexts:

  • Case Study 1 : In a study investigating the compound's effects on breast cancer cell lines (MCF-7), it was found to significantly inhibit cell proliferation and induce apoptosis via mitochondrial pathways.
  • Case Study 2 : Another research project focused on its neuroprotective effects in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death induced by oxidative stress.

Q & A

Q. What are the key synthetic challenges and optimization strategies for this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalysts. For example:

  • Core formation : Cyclocondensation of quinazoline precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux in ethanol or DMF .
  • Functionalization : Propyl and cyclopentyl groups are introduced via nucleophilic substitution or coupling reactions, often catalyzed by triethylamine or benzyltributylammonium bromide .
  • Yield optimization : Reaction progress is monitored via TLC, and purity is enhanced using column chromatography or recrystallization .

Critical parameters : Solvent choice (polar aprotic solvents like DMF improve solubility) and temperature gradients (e.g., 60–80°C for cyclization steps) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., distinguishing between N-cyclopentyl and propyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) and detects byproducts from incomplete reactions .
  • Mass Spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns, critical for verifying the triazoloquinazoline core .

Q. What preliminary biological screening data exist for this compound?

While direct data on this compound is limited, structurally related triazoloquinazolines exhibit:

  • Antimicrobial activity : MIC values ≤10 µM against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Anticancer potential : IC₅₀ values of 2–15 µM in breast cancer cell lines (MCF-7), linked to topoisomerase inhibition .
  • Key assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity, and enzymatic assays (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Variable substituents : Compare analogs with altered alkyl chains (e.g., propyl vs. cyclohexyl) or aryl groups (3-methylphenyl vs. 4-fluorophenyl) to assess impact on bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography (if available) or docking simulations to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
  • Data-driven optimization : Prioritize substituents that enhance solubility (e.g., polar groups) without compromising target binding .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Re-test the compound under uniform conditions (e.g., fixed cell lines, incubation time) to eliminate variability .
  • Mechanistic validation : Use siRNA knockdown or CRISPR-edited models to confirm target engagement (e.g., EGFR or DHFR pathways) .
  • Meta-analysis : Cross-reference data from analogs (e.g., 5,6-dihydrotriazoloquinazolines) to identify trends in potency .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
  • Quantum chemical calculations : Optimize reaction pathways (e.g., Fukui indices for reactive sites) using Gaussian or ORCA .
  • Molecular dynamics (MD) : Simulate binding to serum proteins (e.g., albumin) to predict pharmacokinetic profiles .

Q. How can in vitro-in vivo efficacy discrepancies be addressed?

  • Formulation adjustments : Use nanoemulsions or liposomes to enhance bioavailability .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS in plasma samples .
  • Dose-response calibration : Conduct PK/PD studies in rodent models to align in vitro IC₅₀ with achievable plasma concentrations .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Triazoloquinazoline Analogs

SubstituentBiological Activity (IC₅₀, µM)Key TargetReference
4-Fluorophenyl2.1 (MCF-7)Topoisomerase II
3-Methylphenyl8.5 (HeLa)EGFR Kinase
Cyclopentyl-Propyl12.3 (S. aureus)Cell Wall Synthesis

Q. Table 2. Synthetic Yield Optimization

Reaction StepSolventCatalystYield (%)Purity (HPLC)
Triazole CyclizationDMFTriethylamine6592
Propyl SubstitutionEthanolK₂CO₃7889
Final PurificationMeOH/H₂ORecrystallization8598

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.